molecular formula C17H15ClO3 B5823171 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate

Cat. No. B5823171
M. Wt: 302.7 g/mol
InChI Key: MMQVVPGMIYRPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate, also known as TMB-5, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate works by inhibiting the activity of certain enzymes, including topoisomerase II and DNA polymerase. These enzymes are essential for DNA replication and cell division, which are necessary for cancer cell growth. By inhibiting these enzymes, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation is the difficulty in synthesizing 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate, which may limit its availability for research purposes.

Future Directions

Future research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate could focus on optimizing its synthesis method to increase availability for research purposes. It could also investigate its potential in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies could explore its potential in the treatment of other diseases, such as inflammation and oxidative stress-related disorders.

Synthesis Methods

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate can be synthesized through a multistep process involving the reaction of 3-chlorobenzoic acid with 2,4,6-trimethylphenol to form 3-chlorobenzoyl-2,4,6-trimethylphenol. This intermediate is then reacted with sodium hydride and 1,3-cycloheptadiene to form 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate.

Scientific Research Applications

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 3-chlorobenzoate works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are necessary for cancer cell survival.

properties

IUPAC Name

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-10-7-11(2)15(19)16(12(3)8-10)21-17(20)13-5-4-6-14(18)9-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVVPGMIYRPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)C(=C1)C)OC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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